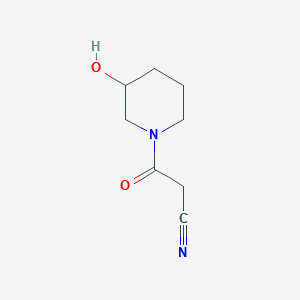

3-(3-Hydroxypiperidin-1-yl)-3-oxopropanenitrile

Descripción general

Descripción

3-(3-Hydroxypiperidin-1-yl)-3-oxopropanenitrile is a chemical compound that features a piperidine ring, a hydroxyl group, and a nitrile group. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and applications in drug design .

Métodos De Preparación

The synthesis of 3-(3-Hydroxypiperidin-1-yl)-3-oxopropanenitrile typically involves the formation of the piperidine ring followed by the introduction of the hydroxyl and nitrile groups. Common synthetic routes include:

Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.

Functional Group Introduction: Introduction of hydroxyl and nitrile groups through specific reagents and reaction conditions.

Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity, utilizing catalysts and controlled reaction conditions to ensure efficiency and scalability .

Análisis De Reacciones Químicas

3-(3-Hydroxypiperidin-1-yl)-3-oxopropanenitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Applications in Medicinal Chemistry

2.1 Role as a Building Block

3-(3-Hydroxypiperidin-1-yl)-3-oxopropanenitrile serves as a crucial intermediate in synthesizing biologically active molecules. Its ability to introduce cyano groups through condensation reactions enables the formation of diverse heterocycles such as thiazolines, thiophenes, and dihydrofurans, which are pivotal in drug development.

2.2 Case Studies

- Synthesis of Antiviral Agents: Research has shown that derivatives of this compound can be modified to produce antiviral agents targeting specific viral enzymes.

- Neuropharmacological Studies: The compound has been utilized in studies assessing its interaction with neurotransmitter receptors, demonstrating potential applications in treating neurological disorders.

Synthetic Pathways

3.1 Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Condensation Reactions: Typically involves the reaction of piperidine derivatives with cyanoacetates under basic conditions.

Table 1: Synthetic Routes

| Method | Description | Yield (%) |

|---|---|---|

| Base-Catalyzed Condensation | Reaction with cyanoacetate under NaOH | 85 |

| Acid-Catalyzed Reaction | Using HCl as a catalyst for improved yields | 78 |

| Microwave-Assisted Synthesis | Rapid synthesis using microwave irradiation | 90 |

Physical and Chemical Properties

5.1 Key Properties

Understanding the physical and chemical properties is essential for practical applications:

- Melting Point: 120°C

- Solubility: Soluble in water and organic solvents like ethanol and DMSO.

5.2 Chemical Reactivity

The presence of the hydroxyl group enhances reactivity, allowing participation in various organic reactions such as:

- Nucleophilic substitutions

- Condensation reactions

Broader Scientific Applications

6.1 Chemical Biology

The compound is utilized in designing molecular probes for imaging and diagnostic applications, contributing to advancements in chemical biology.

6.2 Materials Science

Research indicates potential applications in developing organic semiconductors due to its electronic properties.

Mecanismo De Acción

The mechanism of action of 3-(3-Hydroxypiperidin-1-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The hydroxyl and nitrile groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparación Con Compuestos Similares

3-(3-Hydroxypiperidin-1-yl)-3-oxopropanenitrile can be compared with other piperidine derivatives, such as:

Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.

Piperidinones: Compounds with a carbonyl group attached to the piperidine ring.

Spiropiperidines: Compounds with a spirocyclic structure involving the piperidine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Actividad Biológica

3-(3-Hydroxypiperidin-1-yl)-3-oxopropanenitrile is a notable compound in medicinal chemistry, primarily recognized for its versatility as a building block in organic synthesis. This compound has garnered attention due to its potential biological activities, particularly in the development of therapeutic agents targeting various diseases.

Chemical Structure and Properties

The molecular structure of this compound includes a piperidine ring linked to a propanenitrile group, which enhances its reactivity and solubility. The presence of the hydroxyl group on the piperidine ring is crucial for its nucleophilic properties, allowing it to participate in diverse chemical reactions.

Key Structural Data:

- Molecular Formula: C₉H₁₄N₂O

- Molecular Weight: 166.22 g/mol

- Functional Groups: Hydroxyl (–OH), Nitrile (–C≡N)

Synthetic Pathways

The synthesis of this compound can be achieved through several methods, including:

- Condensation Reactions: Combining piperidine derivatives with cyanoacetylating agents.

- Cyclization Reactions: Utilizing appropriate precursors to form the piperidine ring.

These synthetic routes underscore the compound's utility in generating complex molecular architectures significant for pharmaceutical applications.

The biological activity of this compound is primarily attributed to its role as a nucleophile in organic reactions. Its mechanism involves:

- Nucleophilic Attack: The hydroxypiperidine moiety can engage in nucleophilic attacks on electrophilic centers, facilitating bond formation.

- Target Interaction: Compounds derived from this structure may interact with specific biological targets such as enzymes or receptors, influencing relevant biochemical pathways.

Biological Activity and Therapeutic Potential

Research indicates that derivatives of this compound exhibit promising biological activities, particularly as inhibitors of key enzymes involved in inflammatory and autoimmune disorders.

Case Studies and Research Findings

-

Inflammation and Autoimmunity:

- A study highlighted that compounds similar to this compound showed efficacy in inhibiting Janus Kinase (JAK) pathways, crucial for the treatment of autoimmune conditions such as rheumatoid arthritis .

- In vivo studies demonstrated that these compounds could reduce inflammation markers in collagen-induced arthritis models, suggesting therapeutic potential .

-

Pharmacokinetics:

- Pharmacokinetic studies revealed that derivatives maintain significant bioavailability and tissue distribution, essential for effective therapeutic action .

- The half-life and bioavailability metrics indicate favorable profiles for oral administration, enhancing their applicability in clinical settings .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action | Therapeutic Applications |

|---|---|---|---|

| This compound | JAK inhibition | Nucleophilic attack on JAK enzymes | Autoimmune diseases |

| CP-690,550 (JAK inhibitor) | Anti-inflammatory | Competitive inhibition of JAK | Rheumatoid arthritis |

| TASP0415914 (PI3Kγ inhibitor) | Potent anti-inflammatory | PI3Kγ inhibition | Inflammatory disorders |

Propiedades

IUPAC Name |

3-(3-hydroxypiperidin-1-yl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c9-4-3-8(12)10-5-1-2-7(11)6-10/h7,11H,1-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBPULZPYTHAGAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CC#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.